molecular formula C14H20N2O B3113714 4-(4-Isopropylpiperazin-1-yl)benzaldehyde CAS No. 197638-78-1

4-(4-Isopropylpiperazin-1-yl)benzaldehyde

Cat. No. B3113714
M. Wt: 232.32 g/mol
InChI Key: JIIVHMRWUCCJEI-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

A mixture of 4-fluorobenzaldehyde (0.242 g, 1.95 mmol), 1-isopropylpiperazine (0.335 mL, 2.34 mmol), and K2CO3 (0.323 g, 2.34 mmol) in DMF (2.44 mL) was heated at 120° C. overnight. The mixture was diluted with EtOAc (200 mL), washed with 10% aqueous LiCl (3×75 mL) and brine (75 mL), dried over Na2SO4, and filtered. The volatiles were removed under vacuum to yield 4-(4-Isopropylpiperazin-1-yl)benzaldehyde (0.504 g) as an orange solid, which was used without further purification.
Quantity
0.242 g
Type
reactant
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step One
Name
Quantity
0.323 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)([CH3:12])[CH3:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[CH:10]([N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:15][CH2:14]1)([CH3:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.242 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0.335 mL
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
0.323 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.44 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aqueous LiCl (3×75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.504 g
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.